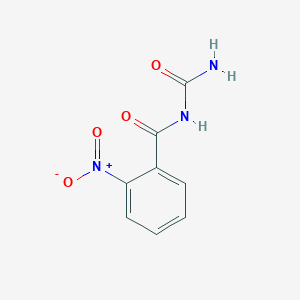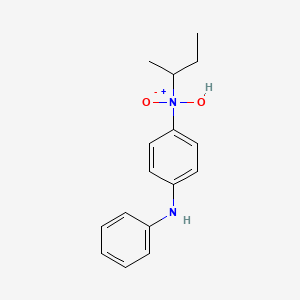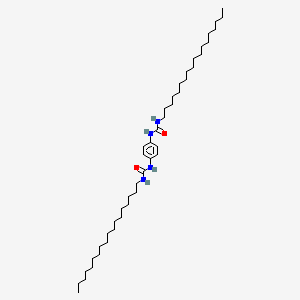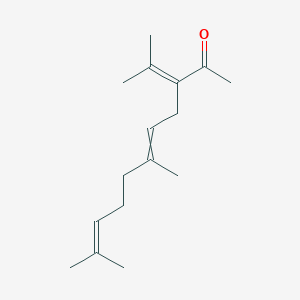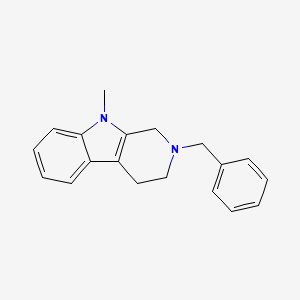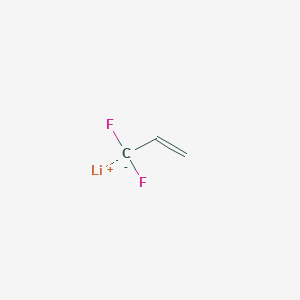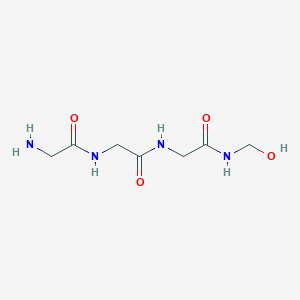![molecular formula C6H12N2OS2 B14487135 N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide CAS No. 65243-06-3](/img/structure/B14487135.png)
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide: is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide typically involves the reaction of N,N-dimethylglycine with a methylsulfanyl carbonothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylglycine: A simpler analog without the thioamide group.
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]acetamide: A related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is unique due to the presence of both amide and thioamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65243-06-3 |
|---|---|
Formule moléculaire |
C6H12N2OS2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamodithioate |
InChI |
InChI=1S/C6H12N2OS2/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
Clé InChI |
JCGAMFSIZHFURG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CNC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


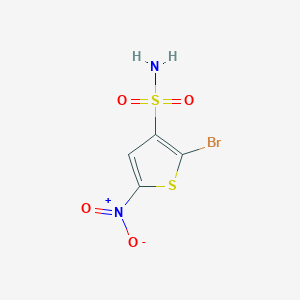
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)


